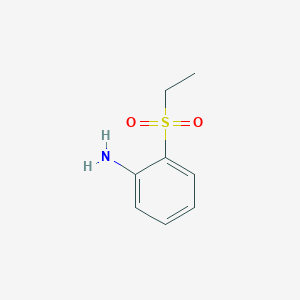

2-(Ethylsulfonyl)aniline

CAS No.: 31596-87-9

Cat. No.: VC2359211

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31596-87-9 |

|---|---|

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | 2-ethylsulfonylaniline |

| Standard InChI | InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 |

| Standard InChI Key | SIIUERHMYOPFQH-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=CC=CC=C1N |

| Canonical SMILES | CCS(=O)(=O)C1=CC=CC=C1N |

Introduction

Basic Information and Physical Properties

2-(Ethylsulfonyl)aniline, also known as 2-(ethanesulfonyl)aniline, is an organic compound with the molecular formula C8H11NO2S . It is characterized by an ethylsulfonyl group attached to an aniline ring at the ortho position. The compound is registered under CAS number 31596-87-9 and has a molecular weight of 185.24 g/mol .

Physical and Chemical Properties

The physical properties of 2-(Ethylsulfonyl)aniline provide important insights into its behavior in various experimental conditions and its potential applications. The compound typically appears as a solid at room temperature with specific physical characteristics that influence its handling and utilization in laboratory settings .

The unique structural arrangement of 2-(Ethylsulfonyl)aniline contributes to its chemical behavior. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Chemical Structure and Identification

The chemical structure of 2-(Ethylsulfonyl)aniline consists of an aniline core (a benzene ring with an amino group) substituted with an ethylsulfonyl group at the ortho position. This arrangement gives the compound its distinctive chemical properties and reactivity .

Structural Identifiers

Various chemical identifiers are used to uniquely represent 2-(Ethylsulfonyl)aniline in databases and chemical literature. These identifiers provide standardized ways to reference the compound across different platforms and information sources .

Synthesis Methods

The synthesis of 2-(Ethylsulfonyl)aniline can be achieved through several methods, each with specific advantages in terms of yield, purity, and scalability. Understanding these synthetic routes is crucial for researchers and manufacturers who need to produce this compound efficiently and cost-effectively.

Laboratory Synthesis

In laboratory settings, one common approach involves the reaction of 2-nitroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reduced to yield 2-(Ethylsulfonyl)aniline. This synthetic pathway allows for controlled conditions and targeted modifications to optimize yield and purity.

Industrial Production

In industrial settings, the production of 2-(Ethylsulfonyl)aniline typically involves large-scale nitration of aniline followed by sulfonation and reduction steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. Industrial methods prioritize efficiency, safety, and environmental considerations while maintaining product quality standards.

Alternative Synthetic Routes

Chemical Reactions and Reactivity

2-(Ethylsulfonyl)aniline exhibits versatile reactivity due to its functional groups. The amino group and the sulfonyl group both contribute to its chemical behavior, making it valuable as a synthetic intermediate .

Types of Reactions

The compound can participate in various chemical transformations, enabling its use in diverse synthetic applications:

-

Oxidation Reactions: 2-(Ethylsulfonyl)aniline can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction Reactions: The compound can undergo reduction, particularly involving the sulfonyl group, using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

-

Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. The amino group's electron-donating nature directs these substitutions to specific positions.

-

Coupling Reactions: The amino group can participate in coupling reactions to form amides, imines, or other nitrogen-containing functional groups.

Mechanism of Action

When used in biological contexts, the mechanism of action of 2-(Ethylsulfonyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to enzymes and receptors. This ability to form specific molecular interactions underlies its potential in medicinal chemistry and pharmaceutical applications.

Applications in Research and Industry

2-(Ethylsulfonyl)aniline has found applications across multiple scientific disciplines and industrial sectors due to its chemical structure and reactivity profile .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. Related sulfonyl anilines are part of the structure in 131 compounds possessing different biological activities, with most exhibiting antitumor properties . The structure represents a fragment for several powerful inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key angiogenic receptor involved in tumor growth .

Research Applications

In scientific research, 2-(Ethylsulfonyl)aniline is utilized in several contexts:

-

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

-

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

-

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industrial Applications

In industrial settings, 2-(Ethylsulfonyl)aniline is utilized in the production of specialty chemicals, including dyes and pigments. Its reactivity and structural features make it valuable for creating compounds with specific properties required in various industrial applications.

Comparison with Related Compounds

2-(Ethylsulfonyl)aniline belongs to a family of sulfonyl-substituted anilines, each with distinct properties and applications. Comparing these related compounds provides insight into structure-activity relationships and guides the selection of appropriate compounds for specific applications .

Structural Analogs

The following table compares 2-(Ethylsulfonyl)aniline with structurally related compounds:

2-(Ethylsulfonyl)aniline is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and material science.

Current Research and Future Perspectives

Research involving 2-(Ethylsulfonyl)aniline continues to evolve, with new applications and synthetic methodologies being developed. Current research directions and potential future developments highlight the ongoing significance of this compound in scientific and industrial contexts .

Recent Research Findings

Recent studies have identified 2-(Ethylsulfonyl)aniline and related compounds as having important pharmacological potential :

-

The compound exhibits significant antimicrobial properties, which could lead to the development of new antimicrobial agents.

-

Related sulfone anilines are critical components in the development of kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor 2 (VEGFR2), which plays a key role in angiogenesis and tumor growth .

-

Similar compounds have been used in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and other pharmaceutically active substances .

Future Research Directions

Based on current trends, future research involving 2-(Ethylsulfonyl)aniline may focus on:

-

Development of more efficient and environmentally friendly synthetic routes to produce the compound at scale

-

Exploration of its potential as a building block for new pharmaceutical compounds, particularly in oncology and antimicrobial applications

-

Investigation of structure-activity relationships to optimize biological activity and reduce potential side effects

-

Application in materials science and specialty chemical development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume